molecular formula C2H5N3O2 B089757 Biuret CAS No. 108-19-0

Biuret

Cat. No. B089757
Key on ui cas rn: 108-19-0
M. Wt: 103.08 g/mol
InChI Key: OHJMTUPIZMNBFR-UHFFFAOYSA-N
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Patent
US06423251B1

Procedure details

Two-three heated moles of ammonia to one mol of heated carbon dioxide, heated at 160 to 210 degree C. is forced through a reactor which has an aqueous solution or oil-water slurry of ammonia and carbon dioxide which is being circulated at 160° to 210° C. and under 2-6000 psi to form ammonium carbamate which when heated lose 1 mol of water thereby producing an aqueous urea. The aqueous urea contains small amounts of ammonia, ammonium carbonate and biuret. The aqueous urea is concentrated and the urea crystalizes out. The urea may be heated to above the boiling point of urea to produce biuret or cyanuric acid and cyamelide. When urea is heated with a small amount of water it condensates to for a partially hydrolyzed urea condensate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[NH3:5].[C:6](=[O:9])([O-])[O-:7].[NH4+].[NH4+].[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14]>>[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14].[NH:1]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:4][C:2]1=[O:3].[C:13]1([O:3][C:2](=[NH:4])[O:9][C:6](=[NH:5])[O:7]1)=[NH:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The aqueous urea is concentrated
CUSTOM
Type
CUSTOM
Details
the urea crystalizes out
TEMPERATURE
Type
TEMPERATURE
Details
The urea may be heated to above the boiling point of urea

Outcomes

Product
Name
Type
product
Smiles
NC(=O)NC(=O)N
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Name
Type
product
Smiles
C1(=N)OC(=N)OC(=N)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06423251B1

Procedure details

Two-three heated moles of ammonia to one mol of heated carbon dioxide, heated at 160 to 210 degree C. is forced through a reactor which has an aqueous solution or oil-water slurry of ammonia and carbon dioxide which is being circulated at 160° to 210° C. and under 2-6000 psi to form ammonium carbamate which when heated lose 1 mol of water thereby producing an aqueous urea. The aqueous urea contains small amounts of ammonia, ammonium carbonate and biuret. The aqueous urea is concentrated and the urea crystalizes out. The urea may be heated to above the boiling point of urea to produce biuret or cyanuric acid and cyamelide. When urea is heated with a small amount of water it condensates to for a partially hydrolyzed urea condensate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[NH3:5].[C:6](=[O:9])([O-])[O-:7].[NH4+].[NH4+].[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14]>>[NH2:12][C:13]([NH:15][C:16]([NH2:18])=[O:17])=[O:14].[NH:1]1[C:16](=[O:17])[NH:15][C:13](=[O:14])[NH:4][C:2]1=[O:3].[C:13]1([O:3][C:2](=[NH:4])[O:9][C:6](=[NH:5])[O:7]1)=[NH:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The aqueous urea is concentrated
CUSTOM
Type
CUSTOM
Details
the urea crystalizes out
TEMPERATURE
Type
TEMPERATURE
Details
The urea may be heated to above the boiling point of urea

Outcomes

Product
Name
Type
product
Smiles
NC(=O)NC(=O)N
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Name
Type
product
Smiles
C1(=N)OC(=N)OC(=N)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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